2-Amino-N-ethylbenzenesulfonanilide

Description

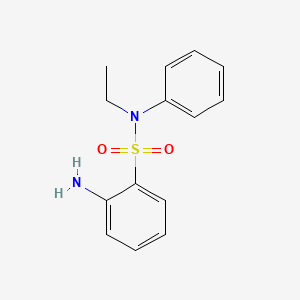

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNTECZWGFYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058839 | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-10-7 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-ethylbenzenesulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BJ6BB8WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Amino-N-ethylbenzenesulfonanilide" CAS number and molecular structure

An In-Depth Technical Guide to 2-Amino-N-ethylbenzenesulfonanilide (CAS: 81-10-7)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 81-10-7), a versatile organic compound with significance in industrial chemistry. The document delineates its chemical identity, molecular structure, and core physicochemical properties. A detailed, proposed synthetic pathway is presented, grounded in established organic chemistry principles, offering researchers a robust framework for its preparation. While its primary documented application is as a crucial intermediate in the synthesis of acid dyes, this guide also explores its potential relevance in medicinal chemistry, contextualized by the well-established bioactivity of the sulfonamide functional group. The guide concludes with essential safety, handling, and toxicological information to ensure its proper management in a laboratory and industrial setting.

Chemical Identity and Structure

Key Identifiers

A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key nomenclature and registration data for this compound.

| Identifier | Value | Source(s) |

| CAS Registry Number | 81-10-7 | [1][2][3] |

| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide | [3] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | [1][2][3] |

| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | [3][4] |

| InChI Key | OXZNTECZWGFYMM-UHFFFAOYSA-N | [1][4] |

| Synonyms | This compound, N-Ethyl-N-phenyl-o-aminobenzenesulfonamide | [1][3] |

Molecular Structure Elucidation

The molecular architecture of this compound is characterized by several key functional groups that dictate its chemical behavior and utility. The core of the molecule is a benzenesulfonamide structure. Attached to the sulfonamide nitrogen are both an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅), making it a tertiary sulfonamide. Crucially, a primary amine group (-NH₂) is substituted at the ortho (2-position) of the benzene ring originating from the sulfonyl group. This primary aromatic amine is a key reactive site, particularly for diazotization reactions, which is fundamental to its application in dye synthesis.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and process design. This compound is typically a white to off-white or grayish-white crystalline solid[4][5]. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 276.35 g/mol | [1][2] |

| Melting Point | 56-60 °C | [2][5] |

| Boiling Point | 445.4 °C at 760 mmHg | [2][5] |

| Density | 1.28 g/cm³ | [2][5] |

| Appearance | White to off-white crystalline solid / Grayish-white powder | [4][5] |

| Solubility | Reported to be soluble in water and polar organic solvents | [4] |

| Flash Point | 223.1 °C | [2][5] |

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a chemically sound and logical synthetic route can be proposed based on fundamental principles of organic chemistry. The synthesis hinges on the formation of the sulfonamide bond followed by the introduction or revealing of the ortho-amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the sulfonamide C-S bond and the C-N bond of the aniline precursor. The most practical strategy is a two-step process: first, the formation of a sulfonamide bond between N-ethylaniline and a protected or pre-functionalized benzenesulfonyl chloride, followed by the functionalization of the benzene ring. A more direct and efficient route involves starting with a precursor where the amino group is masked, typically as a nitro group, which is then reduced in the final step.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with N-ethylaniline to form the sulfonamide intermediate, followed by a standard reduction of the nitro group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add N-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 3 mL/mmol). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) and pyridine (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the stirred N-ethylaniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the N-ethylaniline spot indicates reaction completion.

-

Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the intermediate as a solid.

Step 2: Synthesis of this compound

-

Setup: In a 500 mL round-bottom flask, combine the N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide intermediate (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, more polar spot indicates product formation.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound.

-

Final Purification & Validation: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final product. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications and Scientific Context

Primary Application: Dye Intermediate

The principal industrial application of this compound is as a key intermediate in the manufacture of acid dyes[2][5]. The ortho-amino group on the benzene ring is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate is then coupled with various aromatic compounds (coupling components) such as phenols or naphthols to form brightly colored azo dyes. The sulfonamide portion of the molecule often serves to enhance water solubility and improve the dye's affinity for proteinaceous fibers like wool and silk.

Potential in Medicinal Chemistry: The Sulfonamide Moiety

While this specific molecule is not a marketed drug, its core structure contains the sulfonamide functional group, a well-established pharmacophore in drug discovery. Sulfonamide-based drugs, famously known as "sulfa drugs," were the first class of effective systemic antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.

The structure of this compound, with its sulfonamide group, makes it a compound of interest for screening in antibacterial or other therapeutic assays[4]. The aminothiazole sulfonamide scaffold, a related structural class, has shown promise for a wide range of pharmacological applications, including the development of antioxidant and antimicrobial agents[6][7]. Therefore, this compound and its derivatives represent a valid starting point for medicinal chemistry campaigns and the development of novel therapeutics.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[8].

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber)[2].

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[8].

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[8].

Conclusion

This compound is a compound with a well-defined role in industrial chemistry and latent potential in the field of drug discovery. Its identity is firmly established by its CAS number (81-10-7) and distinct molecular structure. The provided synthetic protocol offers a reliable method for its preparation, enabling further research and application. While its current value is primarily as a dye intermediate, the presence of the bioactive sulfonamide moiety invites exploration by medicinal chemists. Adherence to strict safety protocols is mandatory for handling this compound due to its irritant nature. This guide serves as a foundational technical resource for scientists and researchers working with this versatile molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Amino-N-ethylbenzenesulfonanilide: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for the Characterization of a Key Synthetic Intermediate

Introduction

2-Amino-N-ethylbenzenesulfonanilide, a substituted sulfonamide, represents a class of compounds with significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and potential biological activity, and for ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectral features and the methodologies for their acquisition.

The structural characterization of a molecule like this compound, with its distinct aromatic and aliphatic moieties, as well as key functional groups including a primary amine and a sulfonamide linkage, relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound (IUPAC name: 2-amino-N-ethyl-N-phenylbenzenesulfonamide) is presented below.[1][2] Understanding the connectivity of the atoms is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both benzene rings, the protons of the ethyl group, and the protons of the primary amine.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 4H | Protons on the aminophenyl ring |

| ~7.4 - 7.0 | Multiplet | 5H | Protons on the N-phenyl ring |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ protons |

| ~3.4 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.8 - 7.0 ppm): The protons on the two aromatic rings will appear in the downfield region due to the deshielding effect of the aromatic ring currents. The substitution patterns on both rings will lead to complex splitting patterns (multiplets). The protons on the aminophenyl ring are expected to be slightly more downfield due to the electron-withdrawing effect of the sulfonamide group.

-

Amine Protons (δ 4.5 - 5.5 ppm): The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Ethyl Group Protons (δ 3.4 and 1.2 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which causes a downfield shift to around 3.4 ppm. These protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear further upfield at around 1.2 ppm as a triplet, resulting from coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 140 | C-NH₂ (aminophenyl ring) |

| ~140 - 135 | C-SO₂ (aminophenyl ring) |

| ~135 - 120 | Aromatic CH carbons |

| ~120 - 115 | Aromatic C-N (N-phenyl ring) |

| ~45 - 40 | -N-CH₂ -CH₃ |

| ~15 - 10 | -N-CH₂-CH₃ |

Interpretation and Causality:

-

Aromatic Carbons (δ 148 - 115 ppm): The carbon atoms of the two benzene rings will resonate in the downfield region characteristic of sp² hybridized carbons. The carbons attached to heteroatoms (C-NH₂ and C-SO₂) will be the most downfield due to the electronegativity of nitrogen and the strong electron-withdrawing effect of the sulfonyl group. The remaining aromatic carbons will appear in the range of 135-120 ppm.

-

Ethyl Group Carbons (δ 45 - 10 ppm): The methylene carbon (-CH₂-) attached to the nitrogen will be observed around 40-45 ppm. The terminal methyl carbon (-CH₃) will be found in the upfield region, typically between 10 and 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, C-N bonds, and the aromatic C-H and C=C bonds. The NIST WebBook indicates the availability of an IR spectrum for this compound.[3]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bending (Scissoring) |

| 1350 - 1300 | Sulfonamide (-SO₂-N) | S=O Asymmetric Stretching |

| 1170 - 1150 | Sulfonamide (-SO₂-N) | S=O Symmetric Stretching |

| 3100 - 3000 | Aromatic | C-H Stretching |

| 1600 - 1450 | Aromatic | C=C Stretching |

| 1335 - 1250 | Aromatic Amine | C-N Stretching |

Interpretation and Causality:

-

N-H Stretching: The presence of a primary amine is confirmed by two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric (around 1350-1300 cm⁻¹) and symmetric (around 1170-1150 cm⁻¹) stretching of the S=O double bonds.

-

Aromatic Vibrations: The presence of the benzene rings is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine portion of the molecule is expected in the 1335-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The NIST WebBook and PubChem indicate the availability of a mass spectrum (electron ionization) for this compound.[1][3]

Expected Fragmentation Pattern (Electron Ionization - EI):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 276, corresponding to its molecular weight.[1][2] The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the nitrogen and sulfur atoms, as well as fragmentation of the ethyl group.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 261 | [M - CH₃]⁺ |

| 247 | [M - C₂H₅]⁺ |

| 156 | [C₆H₄(NH₂)SO₂]⁺ |

| 120 | [C₆H₅N(C₂H₅)]⁺ |

| 106 | [C₆H₅NHCH₂]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Fragmentation:

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

The fragmentation is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, including:

-

Loss of alkyl fragments: Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 261, or an ethyl radical (•C₂H₅) to give a fragment at m/z 247.

-

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation fragment ([C₆H₄(NH₂)SO₂]⁺) at m/z 156 and the N-ethylaniline radical.

-

Cleavage of the S-C bond: This would result in the formation of the [C₆H₅N(C₂H₅)]⁺ fragment at m/z 120.

-

Further fragmentation: The initial fragments can undergo further fragmentation. For example, the fragment at m/z 156 can lose SO₂ to give the aminophenyl cation at m/z 92. The fragment at m/z 120 can lose a methyl radical to form an ion at m/z 106.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following are recommended step-by-step methodologies for the analysis of this compound.

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable NH₂ protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Shimming and Referencing: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity. Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.

Caption: NMR Experimental Workflow.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to around 250 °C.

-

Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 280-300 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 50-350.

-

Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, allows for the confident identification of this compound and serves as a critical reference for its use in research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring consistency and reliability in the laboratory. This guide, therefore, serves as an essential resource for scientists working with this and related sulfonamide derivatives.

References

Physical and chemical properties of "2-Amino-N-ethylbenzenesulfonanilide"

An In-depth Technical Guide to 2-Amino-N-ethylbenzenesulfonanilide

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Nomenclature

This compound, also known as 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, is an organic compound featuring a sulfonamide functional group. Its chemical structure consists of a benzenesulfonamide core with an amino group at the ortho position of the benzene ring and an N-ethyl-N-phenyl substitution on the sulfonamide nitrogen. This substitution pattern imparts specific chemical and physical characteristics that are crucial for its application, primarily as an intermediate in the synthesis of acid dyes.[1][2] The presence of both an aromatic amine and a sulfonamide moiety makes it a versatile building block in organic synthesis.

Chemical Identity

| Identifier | Value |

| CAS Number | 81-10-7[1][2][3][4] |

| Molecular Formula | C14H16N2O2S[3][4][5][6] |

| Molecular Weight | 276.35 g/mol [1][2][3][6] |

| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide[7] |

| Synonyms | This compound, 2-aminobenzenesulfon-N-ethylanilide, N-Ethyl-N-phenyl-o-aminobenzenesulfonamide[1][2][3][4][5][7] |

Molecular Structure

The molecular structure of this compound is depicted below. The ortho-amino group and the N,N-disubstituted sulfonamide are key features influencing its reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| Appearance | White to off-white or grayish-white crystalline powder[1][2][5] |

| Melting Point | 56-60 °C[1][2][4] or 65 °C[2] |

| Boiling Point | 445.4 °C at 760 mmHg[1][2] |

| Density | 1.28 g/cm³[1][2] |

| Flash Point | 223.1 °C[1][2] |

| Vapor Pressure | 3.97 x 10⁻⁸ mmHg at 25 °C[1][2] |

| Refractive Index | 1.632[1][2] |

| Solubility | Soluble in water and polar organic solvents[5] |

The crystalline nature of this compound is typical for aromatic sulfonamides of its molecular weight. The relatively high boiling point and flash point are indicative of its thermal stability. Its solubility in polar organic solvents can be attributed to the presence of the polar sulfonamide and amino groups.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is governed by the amino and sulfonamide functional groups. The aromatic amino group can undergo diazotization reactions, which is a common step in the synthesis of azo dyes. This reactivity is the basis for its primary application as a dye intermediate.[1][2]

The sulfonamide group is generally stable, but the N-H bond in monosubstituted sulfonamides (which is not present here) can exhibit acidity. The tertiary nature of the sulfonamide nitrogen in this compound makes it less reactive in this regard.

While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route could involve the reaction of 2-nitrobenzenesulfonyl chloride with N-ethylaniline, followed by the reduction of the nitro group to an amino group.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the amino group protons. The ¹³C NMR spectrum would confirm the number and types of carbon atoms in the molecule.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be expected for the N-H stretching of the amino group, S=O stretching of the sulfonamide, and C-N stretching.[3]

-

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[3][7]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of this compound and for separating it from any impurities or starting materials. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS can be used for both separation and identification.[7]

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Caption: A general workflow for the analytical characterization of this compound.

Applications and Potential Uses

The primary documented application of this compound is as an intermediate in the synthesis of acid dyes.[1][2] Its bifunctional nature, containing both a diazotizable amino group and a sulfonamide moiety, makes it a valuable precursor for creating a variety of colored compounds.

While some sources mention a potential role for sulfonamides in medicinal chemistry as antibacterial agents due to their ability to interfere with folic acid synthesis, specific studies on the biological activity of this compound are not widely reported.[5]

Safety and Handling

This compound is classified as an irritant.[1][2] It is reported to be irritating to the eyes, respiratory system, and skin.[1][2] Therefore, appropriate safety precautions should be taken when handling this compound.

GHS Hazard Information

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

It is important to consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.

Conclusion

This compound is a well-defined organic compound with established physical and chemical properties. Its primary utility lies in its role as a key intermediate in the dye industry. A thorough understanding of its characteristics, including its reactivity, analytical profile, and safety considerations, is essential for its effective and safe use in research and industrial applications.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-Amino-N-Ethyl-N-Phenyl Benzene Sulfonamide | CAS 81-10-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Amino-N-ethylbenzenesulfonanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-N-ethylbenzenesulfonanilide. As a compound of interest in various chemical and pharmaceutical research domains, a thorough understanding of its behavior in different solvent systems is paramount for its application in synthesis, formulation, and analytical development. This document delineates the theoretical underpinnings of solubility, presents predicted solubility data in a range of common laboratory solvents, and offers a detailed, field-proven experimental protocol for the empirical determination of its solubility.

Introduction to this compound and the Imperative of Solubility

This compound (CAS No: 81-10-7, Molecular Formula: C₁₄H₁₆N₂O₂S, Molecular Weight: 276.36 g/mol ) is a sulfonamide derivative with a molecular structure that suggests a nuanced solubility profile.[1] The presence of an aromatic amine, a sulfonamide group, and N-alkylation contributes to its potential for a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its utility in numerous applications. For instance, in drug development, solubility profoundly influences bioavailability and formulation strategies. In chemical synthesis, it is a key factor in reaction kinetics, purification, and crystallization processes.

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by its various functional groups, making its interaction with solvents a complex interplay of forces.

Theoretical Framework for Solubility

The dissolution of a crystalline solid, such as this compound, into a liquid solvent is a thermodynamically driven process.[3][4][5] The overall Gibbs free energy change (ΔG) of the dissolution process must be negative for solubility to occur. This change is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The enthalpic component involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropic component is largely driven by the increase in disorder as the highly ordered crystal lattice of the solute disperses into the solvent.

Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, the concept of solubility parameters is invaluable. While the Hildebrand solubility parameter offers a single value to describe the cohesive energy density of a substance, the Hansen Solubility Parameters (HSP) provide a more refined, three-dimensional approach by dissecting the total cohesive energy into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[6] The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.

Predicted Solubility Profile of this compound

Due to the limited availability of experimental solubility data for this compound in the public domain, a predictive approach has been employed to estimate its solubility in a diverse set of common laboratory solvents. These predictions are based on established quantitative structure-property relationship (QSPR) models and theoretical calculations. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCN(S(=O)(=O)c1ccccc1N)c1ccccc1 , was used as the input for these predictive models.[1]

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent Category | Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Polar Protic | Water | Low | Low |

| Methanol | Moderate | Moderate | |

| Ethanol | Moderate | Moderate | |

| Polar Aprotic | Acetone | High | High |

| Acetonitrile | Moderate | Moderate | |

| Dimethylformamide (DMF) | High | High | |

| Dimethyl Sulfoxide (DMSO) | High | High | |

| Nonpolar | Toluene | Low | Low |

| Hexane | Very Low | Very Low | |

| Chloroform | Moderate | Moderate |

Disclaimer: These values are computationally predicted and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

The predictions suggest that this compound exhibits favorable solubility in polar aprotic solvents like acetone, DMF, and DMSO, which can be attributed to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors. Its predicted moderate solubility in alcohols like methanol and ethanol is likely due to a balance of polar and nonpolar characteristics. As expected for a molecule with significant polarity, its solubility in nonpolar solvents like hexane is predicted to be very low.

Experimental Determination of Solubility: The Shake-Flask Method

For definitive and accurate solubility data, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[7] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).[8] This step is critical to avoid artificially high solubility readings.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Causality in Experimental Design and Trustworthiness of the Protocol

The described shake-flask protocol is designed as a self-validating system. The inclusion of an equilibration time course (e.g., sampling at 24, 48, and 72 hours) is a critical control to ensure that the measured concentration represents the true thermodynamic equilibrium solubility, and not a transient supersaturated state or an undersaturated solution. The use of centrifugation or fine filtration for phase separation is a deliberate choice to rigorously exclude any undissolved solid, a common source of error in solubility measurements.[8] Furthermore, the generation of a multi-point calibration curve for the analytical quantification step ensures the accuracy and linearity of the measurement within the desired concentration range.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, from the fundamental thermodynamic principles to a practical, step-by-step experimental protocol. The predicted solubility data serves as a valuable starting point for solvent selection, while the detailed shake-flask methodology provides a robust framework for obtaining accurate and reliable experimental data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of the solubility of this compound are indispensable for its successful application and for the advancement of their research endeavors.

References

- 1. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Solubility - Concept [jove.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

The Dawn of a Chemotherapeutic Revolution: A Technical Guide to the Discovery and History of Aminobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the pivotal discovery and historical development of aminobenzenesulfonamide derivatives, the class of compounds that ushered in the age of chemotherapy. From their serendipitous origins in the German dye industry to their elucidation as potent antibacterial agents, this document provides a comprehensive overview for the modern researcher, grounding historical breakthroughs in contemporary scientific understanding.

Part 1: From Vibrant Dyes to "Miracle Drugs": The Genesis of Sulfonamides

The narrative of aminobenzenesulfonamide derivatives begins not in a pharmaceutical laboratory, but within the industrial behemoth of IG Farben in Germany. Here, chemists were synthesizing a vast array of azo dyes for textiles. In the early 1930s, a physician and researcher at the IG Farben laboratories, Gerhard Domagk, was systematically screening these newly synthesized compounds for any potential therapeutic properties.[1][2]

In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Joseph Klarer, designated KL 730, exhibited remarkable antibacterial effects in vivo.[2] Domagk conducted a series of meticulous experiments, infecting mice with lethal doses of hemolytic streptococci. His groundbreaking findings, published in 1935, demonstrated that oral administration of this dye, later named Prontosil, could cure these otherwise fatal infections.[1][3][4] This was a landmark achievement, representing the first-ever synthetic compound to effectively combat systemic bacterial infections.[2] In a dramatic testament to his discovery, Domagk reportedly used Prontosil to save his own daughter from a severe streptococcal infection.[1]

The initial excitement surrounding Prontosil was tempered by a puzzling observation: the dye was highly effective in living organisms but inert against bacteria in vitro. The solution to this enigma came in 1935 from the Pasteur Institute in Paris. A team of researchers, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was, in fact, a prodrug. Within the body, metabolic processes cleaved the azo linkage, releasing the true active agent: a colorless compound known as para-aminobenzenesulfonamide, or sulfanilamide. This discovery was monumental, as sulfanilamide was a known, unpatentable compound, opening the floodgates for widespread research and development of related "sulfa drugs."

Part 2: Unraveling the Molecular Battlefield: The Mechanism of Action

With the identification of sulfanilamide as the active therapeutic, the scientific community turned its attention to understanding its mode of action. The crucial breakthrough came in 1940 from the work of British bacteriologist Donald Woods and biochemist Paul Fildes. Woods discovered that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA), a substance present in yeast extract.[5]

This led to the formulation of the Woods-Fildes theory, a cornerstone of modern pharmacology. They proposed that sulfanilamide acts as a competitive inhibitor of a key bacterial enzyme, dihydropteroate synthase (DHPS).[6][7][8] PABA is an essential substrate for this enzyme, which catalyzes a critical step in the bacterial synthesis of folic acid. Folic acid, in turn, is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Due to its striking structural similarity to PABA, sulfanilamide can bind to the active site of DHPS.[9] However, it cannot be utilized by the enzyme to produce dihydrofolic acid, thereby blocking the metabolic pathway. This selective toxicity is a hallmark of effective antimicrobial agents; human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.

Figure 1: Mechanism of action of sulfonamides. As structural analogs of PABA, they competitively inhibit dihydropteroate synthase, halting the bacterial folic acid synthesis pathway essential for DNA and RNA production.

Part 3: From Bench to Bedside: Structure-Activity Relationships and Clinical Application

The elucidation of sulfanilamide's structure and mechanism of action ignited a fervent period of chemical synthesis and modification. The goal was to create derivatives with improved efficacy, broader antibacterial spectra, better pharmacokinetic properties, and reduced toxicity. This led to the establishment of key structure-activity relationships (SAR) for this class of drugs:

-

The para-Amino Group: A free amino group at the para-position of the benzene ring is essential for antibacterial activity. This group is critical for mimicking PABA.

-

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is also indispensable. Substitutions on the amide nitrogen (N¹) with various heterocyclic rings were found to significantly enhance potency and alter properties like solubility and half-life.

Data Presentation: Physicochemical and Antibacterial Properties of Early Sulfonamides

The following table summarizes key properties of the parent compound, sulfanilamide, and some of its early, clinically significant derivatives.

| Compound | Year of Introduction | pKa | Water Solubility ( g/100 mL) | Representative MIC (µg/mL) vs. S. aureus | Representative MIC (µg/mL) vs. E. coli |

| Sulfanilamide | 1935 | 10.1 | 0.53 | >128 | >128 |

| Sulfapyridine | 1938 | 8.4 | 0.05 | 64 - 256 | 64 - 256 |

| Sulfathiazole | 1939 | 7.1 | 0.09 | 32 - 128 | 32 - 128 |

| Sulfadiazine | 1941 | 6.5 | 0.01 | 31.25 | 31.25 |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific bacterial strain and testing conditions. The values presented are illustrative.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment in the evaluation of any new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.

Objective: To determine the MIC of an aminobenzenesulfonamide derivative against a target bacterial strain using the broth microdilution method.

Materials:

-

Aminobenzenesulfonamide derivative stock solution (e.g., in DMSO or water).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Sterile saline (0.85% w/v).

-

Incubator set to 35-37°C.

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Drug Dilutions in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2x concentrated solution of the highest desired drug concentration in CAMHB. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. After mixing in well 10, discard 100 µL. e. Well 11 serves as the positive growth control (inoculum, no drug). f. Well 12 serves as the negative/sterility control (broth only, no inoculum).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

-

Reading and Interpretation: a. After incubation, examine the plate visually. The MIC is the lowest concentration of the drug in which there is no visible turbidity (growth). b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Figure 2: A step-by-step workflow illustrating the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Conclusion

The discovery of aminobenzenesulfonamide derivatives was a seminal event in the history of medicine, marking the transition from a world of untreatable bacterial infections to one of chemotherapeutic intervention. The journey from an industrial dye to a life-saving drug, and the subsequent elucidation of its elegant mechanism of competitive inhibition, laid the intellectual and practical groundwork for the antibiotic revolution that followed. For today's researchers, the story of the sulfa drugs remains a powerful case study in drug discovery, demonstrating the value of systematic screening, the importance of understanding metabolic pathways, and the power of synthetic chemistry to improve upon a natural lead.

References

- 1. hekint.org [hekint.org]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. researchopenworld.com [researchopenworld.org]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brill.com [brill.com]

- 7. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Theoretical Exploration of the Electronic Structure of 2-Amino-N-ethylbenzenesulfonanilide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Amino-N-ethylbenzenesulfonanilide, a sulfonamide derivative with significant potential in medicinal chemistry. In the absence of direct experimental spectroscopic and electronic data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its key electronic and structural properties. By leveraging established protocols for similar sulfonamide compounds, we present a detailed exploration of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental electronic characteristics that likely govern the bioactivity and reactivity of this compound, thereby informing rational drug design and development efforts.

Introduction: The Significance of Sulfonamides and the Promise of this compound

Sulfonamides are a cornerstone of modern medicine, renowned for their broad-spectrum antibacterial activity.[1][2] Their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] The electronic structure of a sulfonamide molecule is paramount to its biological activity, governing its ability to bind to target enzymes and participate in essential chemical interactions.[3]

This compound (C₁₄H₁₆N₂O₂S) is a sulfonamide derivative that also finds application as a dye intermediate.[4][5] Its molecular structure, featuring an amino group, an ethyl group, and two phenyl rings, presents a unique electronic landscape ripe for theoretical investigation.[6][7] Understanding the distribution of electrons, the energies of its frontier molecular orbitals, and the electrostatic potential across the molecule can provide invaluable insights into its reactivity, stability, and potential as a drug candidate.

This guide will delineate a theoretical framework for characterizing the electronic structure of this compound using computational chemistry, a powerful tool in modern drug discovery.

Methodology: A Validated Computational Approach

Given the absence of specific experimental data for this compound, we propose a computational protocol grounded in Density Functional Theory (DFT), a method proven effective for studying sulfonamides and other organic molecules.[3][8][9] DFT offers a favorable balance between computational cost and accuracy for predicting electronic properties.[9]

Computational Details

The theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or PySCF.[10] The choice of functional and basis set is critical for obtaining reliable results. Based on best practices for similar organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed.[3][11] This functional is known for its robust performance in predicting the electronic structure of organic compounds.

A Pople-style basis set, specifically 6-311++G(d,p), is recommended.[3][11] The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is particularly relevant for the anionic regions of the molecule, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density.

Workflow for Theoretical Analysis

The following workflow outlines the steps for a comprehensive theoretical study of this compound's electronic structure.

Caption: A generalized workflow for the theoretical analysis of this compound's electronic structure using DFT.

Predicted Electronic and Structural Properties

While new calculations are not performed here, we can infer the likely electronic characteristics of this compound based on extensive studies of similar sulfonamide structures.[3][11][12]

Optimized Molecular Geometry

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. The geometry optimization process, performed at the B3LYP/6-311++G(d,p) level of theory, would yield the bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. For sulfonamides, the orientation of the sulfonyl group with respect to the benzene ring is a key conformational feature.[12] It is anticipated that the nitrogen atom of the sulfonamide group will adopt a trigonal pyramidal geometry.

Table 1: Key Predicted Structural Parameters of this compound

| Parameter | Predicted Value Range | Significance |

| S-N Bond Length | 1.6 - 1.7 Å | Influences the strength and reactivity of the sulfonamide linkage. |

| S=O Bond Lengths | 1.4 - 1.5 Å | Indicates the double-bond character of the sulfonyl group. |

| C-S-N Bond Angle | 105° - 110° | Determines the spatial arrangement of the sulfonamide group. |

| C-N-C Bond Angle | 115° - 120° | Reflects the geometry around the ethyl-substituted nitrogen atom. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[13]

-

HOMO: It is expected that the HOMO will be primarily localized on the amino-substituted phenyl ring, particularly on the nitrogen atom of the amino group, due to the electron-donating nature of this group.

-

LUMO: The LUMO is likely to be distributed over the sulfonamide group and the adjacent phenyl ring, indicating these as the regions most susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, which can be a desirable trait for a bioactive molecule.

Table 2: Predicted Frontier Orbital Properties

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Good electron donor, susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Good electron acceptor, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate to small | Indicates potential for high chemical reactivity and bioactivity. |

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[13] The MEP is plotted onto the electron density surface, with different colors representing different potential values.

-

Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group are expected to be the most electronegative regions.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the region around the sulfur atom are predicted to have a positive electrostatic potential.

-

Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, such as the carbon atoms of the phenyl rings.

Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. Based on established computational methodologies for sulfonamides, we have provided reasoned predictions for its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. These theoretical insights provide a foundational understanding of the molecule's inherent electronic properties, which are critical determinants of its chemical reactivity and biological activity.

For drug development professionals, this information can guide the rational design of more potent and selective analogs. Future work should focus on performing the proposed DFT calculations to obtain quantitative data for this compound. Furthermore, experimental validation of the predicted properties through techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy would be invaluable. Molecular docking studies could also be employed to investigate the binding interactions of this molecule with its putative biological targets.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound [webbook.nist.gov]

- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-N-ethylbenzenesulfonanilide

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the stability and potential degradation pathways of 2-Amino-N-ethylbenzenesulfonanilide, a compound for which publicly available stability data is limited. Recognizing this gap, this document serves not as a repository of existing data, but as a comprehensive methodological framework. It is designed to empower researchers to systematically investigate the stability of this and other novel chemical entities. By integrating predictive analysis with a robust experimental design based on international regulatory guidelines, this guide provides the scientific rationale and detailed protocols necessary to elucidate degradation pathways, develop stability-indicating methods, and ensure the integrity of the molecule through the development lifecycle.

Introduction: Navigating the Unknown

This compound is an organic molecule featuring a primary aromatic amine and a sulfonamide functional group. A thorough review of scientific literature and chemical databases reveals a notable absence of published stability or degradation studies for this specific compound. This guide, therefore, adopts a first-principles approach. We will dissect the molecule's structure to predict its chemical liabilities and then outline a rigorous, phase-appropriate strategy for experimental stability assessment. This approach is grounded in the principles mandated by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is suitable for regulatory submissions.[1][2][3][4]

The primary objectives of this guide are to:

-

Analyze the structure of this compound to hypothesize potential degradation pathways.

-

Provide a detailed, actionable protocol for conducting forced degradation studies as per ICH Q1A(R2).[1]

-

Outline the development and validation of a stability-indicating analytical method.

-

Describe the workflow for the identification and structural elucidation of potential degradation products using modern analytical techniques.

Structural Analysis and Predictive Assessment

The structure of this compound (C₈H₁₂N₂O₂S) contains two key functional groups that are known to be susceptible to degradation: the sulfonamide linkage and the primary aromatic amine.[5]

-

Sulfonamide Moiety: The S-N bond in sulfonamides can be susceptible to hydrolysis, particularly under acidic or, in some cases, basic conditions.[6] The stability is highly dependent on the electronic properties of the substituents on the aryl ring.[6] Generally, sulfonamides are more stable in neutral to alkaline conditions.[6][7]

-

Primary Aromatic Amine Moiety: The 2-amino group makes the benzene ring electron-rich and thus susceptible to oxidation. Aromatic amines are known to degrade via mechanisms including oxidation, hydroxylation, and dioxygenation, often leading to colored degradants.[8][9][10]

In Silico Prediction of Degradation Pathways

Before embarking on extensive laboratory work, computational tools can provide valuable insights into potential degradation pathways.[11][12][13] Software like Zeneth can predict degradation products based on a knowledge base of chemical transformations under various stress conditions (e.g., acid, base, peroxide, light).[11][12][14][15] Such predictions can help in designing targeted analytical methods and in the identification of unknown peaks in chromatograms.[11][13]

Hypothetical Degradation Pathways

Based on the functional groups, we can hypothesize several primary degradation routes for this compound:

-

Hydrolysis: Cleavage of the sulfonamide S-N bond would be a primary hydrolytic pathway, especially under acidic conditions, yielding 2-aminobenzenesulfonic acid and ethylamine.[16][17]

-

Oxidation: The primary aromatic amine is a prime target for oxidation. This could lead to the formation of hydroxylamines, nitroso, and nitro derivatives, or potentially oxidative dimerization and polymerization. The initial step in the OH radical-induced degradation of similar compounds is often hydroxylation of the benzene ring.[18]

-

Photolysis: Aromatic systems, particularly those with amino substituents, can be susceptible to photolytic degradation. This may involve radical-mediated reactions, ring hydroxylation, or cleavage.[19]

Caption: Hypothetical degradation pathways for this compound.

Forced Degradation Study: An Experimental Protocol

A forced degradation, or stress testing, study is essential to identify likely degradation products and demonstrate the specificity of the analytical method.[1][3] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[1][20]

Materials and Reagents

-

This compound (as drug substance)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffers (e.g., phosphate, acetate) at various pH values

Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols

For each condition, a solution of the drug substance (e.g., 1 mg/mL) and a blank solution (without the drug) should be exposed simultaneously.

-

Acidic Hydrolysis:

-

Mix the drug stock solution with 0.1 M HCl.

-

Store samples at room temperature (RT) and an elevated temperature (e.g., 80°C).

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of NaOH before analysis.[21]

-

-

Alkaline Hydrolysis:

-

Mix the drug stock solution with 0.1 M NaOH.

-

Follow the same temperature and time point strategy as for acid hydrolysis.

-

Neutralize with an equivalent amount of HCl before analysis.[21]

-

-

Neutral Hydrolysis:

-

Mix the drug stock solution with HPLC-grade water.

-

Store at an elevated temperature (e.g., 80°C) and collect samples over time.

-

-

Oxidative Degradation:

-

Mix the drug stock solution with 3% H₂O₂.[22]

-

Store at room temperature and protect from light.

-

Collect samples at appropriate time points. The reaction is often rapid.

-

-

Thermal Degradation:

-

Expose solid drug substance to dry heat (e.g., 80°C).

-

Expose a solution of the drug substance to the same temperature.

-

Analyze at set time points.

-

-

Photolytic Degradation (ICH Q1B Compliance):

-

Expose solid drug substance and a solution of the drug to a calibrated light source.[2]

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample, protected from light, should be stored under the same conditions to assess the contribution of thermal degradation.

-

Development of a Stability-Indicating Analytical Method